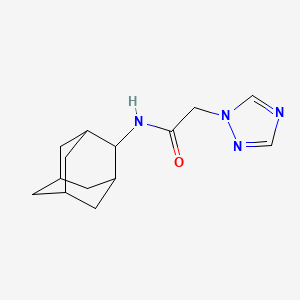
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as amantadine, is a synthetic compound that has been used for various scientific research applications. It was originally developed as an antiviral drug for the treatment of influenza A, but it has since been found to have other uses due to its unique chemical properties. In
Applications De Recherche Scientifique
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of the M2 proton channel of the influenza A virus, which makes it an effective antiviral drug. It has also been found to have neuroprotective properties and has been used in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been used in research on drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is primarily through its inhibition of the M2 proton channel of the influenza A virus. This inhibition prevents the virus from replicating and spreading throughout the body. Additionally, it has been found to have neuroprotective properties through its inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage. It has also been found to modulate the release of dopamine and other neurotransmitters, which may contribute to its effects on drug addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide are primarily related to its inhibition of the M2 proton channel and its effects on neurotransmitter release. Inhibition of the M2 proton channel prevents the influenza A virus from replicating and spreading throughout the body, while modulation of neurotransmitter release may contribute to its effects on drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments include its potency as an inhibitor of the M2 proton channel and its neuroprotective properties. However, its use may be limited by its potential toxicity and side effects, as well as its specificity for certain targets.
Orientations Futures
For research on N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide include further exploration of its neuroprotective properties and its potential as a treatment for neurological disorders. Additionally, research on its effects on drug addiction may lead to the development of new treatments for substance use disorders. Finally, further research on its mechanism of action may lead to the development of new antiviral drugs that target the M2 proton channel.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-amino-2-adamantanol with ethyl chloroacetate to form ethyl 2-(2-adamantylamino) acetate. The resulting compound is then reacted with sodium azide to form N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(6-18-8-15-7-16-18)17-14-11-2-9-1-10(4-11)5-12(14)3-9/h7-12,14H,1-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQVGVDMRODSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

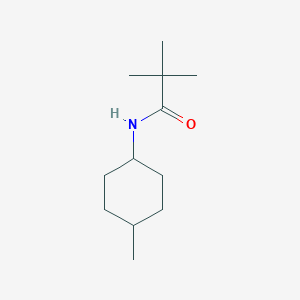

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
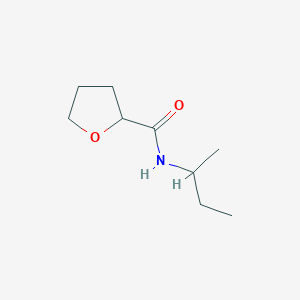
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)

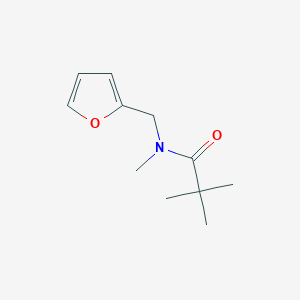

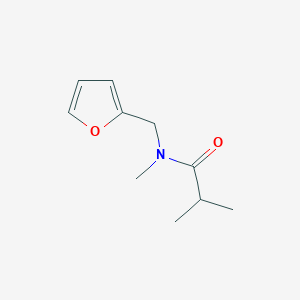
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)

